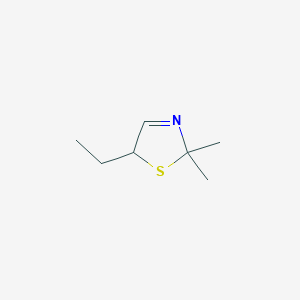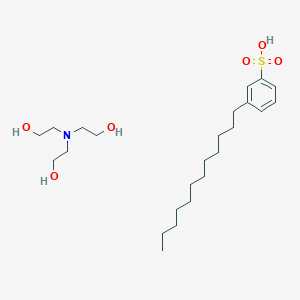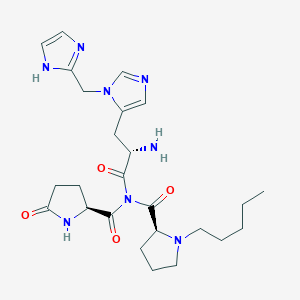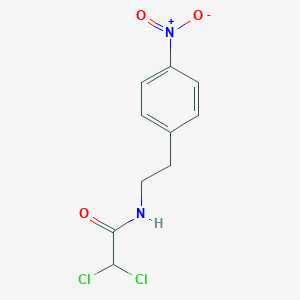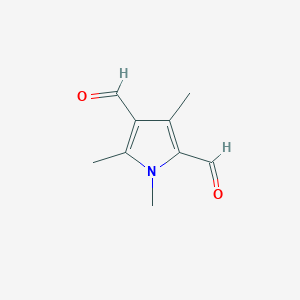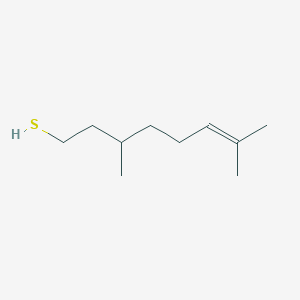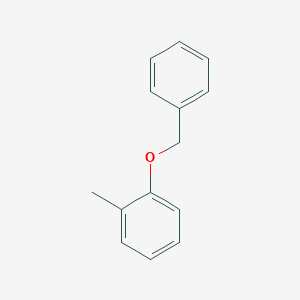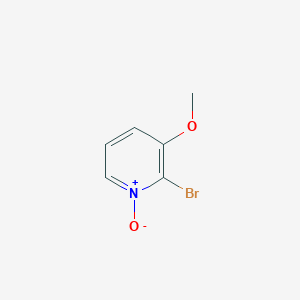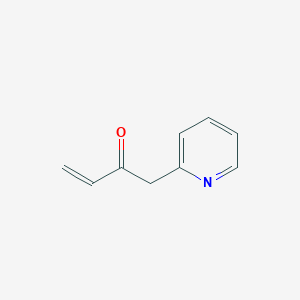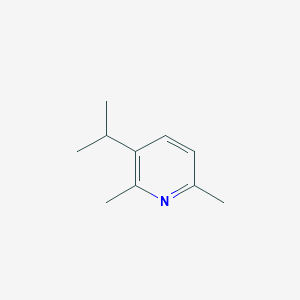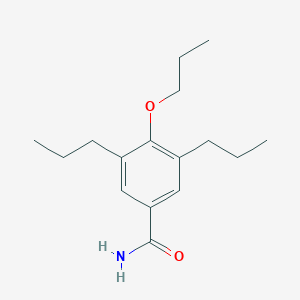
4-Propoxy-3,5-dipropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxy-3,5-dipropylbenzamide, also known as PD-0332334, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was initially developed as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK4 and CDK6, which are important regulators of cell cycle progression. In recent years, PD-0332334 has gained attention in the scientific community for its potential applications in various research fields.
Mechanism of Action
4-Propoxy-3,5-dipropylbenzamide binds to the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates cell cycle progression by preventing the transition from G1 to S phase. When Rb is phosphorylated by CDK4 and CDK6, it becomes inactive, allowing cells to progress through the cell cycle. By inhibiting CDK4 and CDK6, 4-Propoxy-3,5-dipropylbenzamide can prevent Rb phosphorylation and maintain Rb in its active state, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-Propoxy-3,5-dipropylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest in the G1 phase, leading to decreased cell proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Propoxy-3,5-dipropylbenzamide has been shown to decrease the levels of cyclin D1, a protein that is often overexpressed in cancer cells and promotes cell cycle progression.
Advantages and Limitations for Lab Experiments
4-Propoxy-3,5-dipropylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for CDK4 and CDK6, making it an ideal tool for studying the role of these kinases in various biological processes. However, 4-Propoxy-3,5-dipropylbenzamide also has some limitations. It can be toxic to non-cancer cells at high concentrations, which may limit its use in some experiments. Additionally, 4-Propoxy-3,5-dipropylbenzamide has a short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
4-Propoxy-3,5-dipropylbenzamide has several potential future directions for research. It may be useful in developing new cancer therapies, either as a standalone treatment or in combination with other drugs. 4-Propoxy-3,5-dipropylbenzamide may also have applications in other research fields, such as neurodegenerative diseases and aging. Additionally, further studies may be needed to investigate the potential side effects and toxicity of 4-Propoxy-3,5-dipropylbenzamide in non-cancer cells and in vivo models.
Synthesis Methods
4-Propoxy-3,5-dipropylbenzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3,5-dipropylbenzoic acid with propylamine and propyl alcohol. The resulting product is then subjected to further reactions and purification steps to obtain the final compound.
Scientific Research Applications
4-Propoxy-3,5-dipropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Propoxy-3,5-dipropylbenzamide works by blocking the activity of CDK4 and CDK6, which are often overexpressed in cancer cells and play a crucial role in promoting cell cycle progression. By inhibiting these kinases, 4-Propoxy-3,5-dipropylbenzamide can prevent cancer cells from dividing and proliferating, leading to tumor regression.
properties
CAS RN |
100243-37-6 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-propoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H2,17,18) |
InChI Key |
NRCVQALKJYLUTK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N |
Other CAS RN |
100243-37-6 |
synonyms |
3,5-Dipropyl-4-propoxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






